molecular formula C17H22ClN3O4S2 B2933415 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1171242-55-9

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2933415
M. Wt: 431.95
InChI Key: HFUSPNIATVMDQW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structure-Activity Relationships

Compounds with structures related to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been investigated for their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. The exploration of various heterocycles to improve metabolic stability highlights the ongoing efforts to optimize therapeutic profiles by modifying the molecular structure, as demonstrated in the study by Stec et al. (2011) Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability.

Synthesis of Heterocyclic Compounds

Research by Farag et al. (2012) on the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents underscores the synthetic versatility and therapeutic potential of heterocyclic compounds containing sulfonamide groups. This work suggests the utility of such structures in developing novel therapeutic agents, which may extend to compounds like N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide Synthesis of Some Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents.

Antimalarial and COVID-19 Applications

A theoretical investigation into antimalarial sulfonamides for COVID-19 drug utilization by Fahim and Ismael (2021) provides a relevant example of how compounds with sulfonamide groups are being evaluated against contemporary health challenges. This study not only demonstrates the antimalarial activity of such compounds but also explores their potential against COVID-19, highlighting the broad spectrum of therapeutic possibilities for complex molecules Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study.

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound, some or all of this information may not be available. In such cases, it may be necessary to conduct original research to obtain this information.


properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4S2/c1-11-7-12(18)8-14-16(11)19-17(26-14)21(9-13-5-4-6-25-13)15(22)10-20(2)27(3,23)24/h7-8,13H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUSPNIATVMDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CN(C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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